molecular formula C17H12N4O7S2 B11017397 2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B11017397
M. Wt: 448.4 g/mol
InChI Key: NEZZDEIIZAAYDN-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic synthesis. One common route starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through an amide coupling reaction with 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-amine. The thiazole ring can be synthesized separately through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide and thiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its nitro and sulfonyl groups make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfonyl groups, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the thiazole and sulfonyl groups, making it less versatile in terms of reactivity and applications.

    N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide: Similar but lacks the methyl group, which can influence its chemical properties and reactivity.

    2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the sulfonyl group, which is crucial for certain biological interactions.

Uniqueness

2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both nitro and sulfonyl groups, along with the thiazole ring, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12N4O7S2

Molecular Weight

448.4 g/mol

IUPAC Name

2-methyl-3-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H12N4O7S2/c1-10-13(3-2-4-14(10)21(25)26)16(22)19-17-18-9-15(29-17)30(27,28)12-7-5-11(6-8-12)20(23)24/h2-9H,1H3,(H,18,19,22)

InChI Key

NEZZDEIIZAAYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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